Neomycin

Descripción

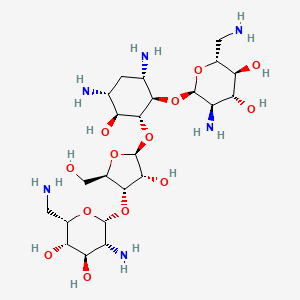

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Neomycin Action in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic discovered in 1949, has long been a stalwart in the arsenal against bacterial infections. Its efficacy, particularly against Gram-negative bacteria, stems from its ability to disrupt the intricate process of protein synthesis in prokaryotes. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antibacterial activity, offering insights for researchers and professionals in drug development. By understanding the precise interactions and their consequences, we can better appreciate its therapeutic applications and the challenges posed by emerging resistance.

The Primary Target: The Prokaryotic Ribosome

This compound's bactericidal action is primarily attributed to its high-affinity binding to the prokaryotic ribosome, specifically the 30S subunit.[1][2][3] This interaction is central to its ability to inhibit protein synthesis and induce the production of aberrant proteins, ultimately leading to cell death.[1][4]

Binding to the 16S rRNA A-Site

The decoding center, or aminoacyl-tRNA (A-site), of the 16S ribosomal RNA (rRNA) within the 30S subunit is the primary binding site for this compound.[5][6][7] This binding is highly specific and involves a series of hydrogen bonds between the amino groups of the this compound molecule and the phosphate backbone of the rRNA. The neamine core (rings I and II) of this compound is crucial for this specific binding.[7]

Upon binding, this compound induces a conformational change in the A-site, causing two universally conserved adenine residues, A1492 and A1493, to flip out from their normal position within helix 44 of the 16S rRNA.[8] This conformational switch mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred, effectively locking the A-site in a "closed" conformation.[4][8]

The Dual Consequences of Ribosomal Binding

This compound's interaction with the ribosomal A-site triggers a cascade of events that disrupt protein synthesis in two fundamental ways: inhibition of translation and induction of translational misreading.

Inhibition of Protein Synthesis

By locking the A-site in a closed conformation, this compound physically obstructs the translocation step of elongation.[4][9] Translocation is the process by which the ribosome moves along the messenger RNA (mRNA) to read the next codon. This compound's presence hinders the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby stalling protein synthesis.[1] Some studies also suggest that this compound can inhibit the initiation of protein synthesis.[10] Furthermore, this compound has been shown to inhibit the assembly of the 30S ribosomal subunit in Staphylococcus aureus.[11][12]

Induction of Translational Misreading

Perhaps the more insidious effect of this compound is its ability to cause misreading of the mRNA codon.[1][10] The this compound-induced conformational change in the A-site lowers the decoding fidelity of the ribosome. This allows near-cognate aminoacyl-tRNAs (those with a single base mismatch in the anticodon) to be accepted into the A-site at a much higher frequency.[13] The ribosome is essentially "tricked" into incorporating the wrong amino acids into the growing polypeptide chain.[1] This leads to the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to bacterial cell death.[1]

Secondary Binding Site and Inhibition of Ribosome Recycling

Recent studies have identified a secondary binding site for this compound on the large ribosomal subunit (50S), specifically within helix 69 (H69) of the 23S rRNA.[5][9] Binding to this site is thought to interfere with ribosome recycling, the process by which the ribosome dissociates from the mRNA after translation termination.[9] This inhibition of recycling would further reduce the pool of available ribosomes for new rounds of protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity against prokaryotes.

| Parameter | Organism/System | Value | Reference(s) |

| Binding Affinity (Kd) | Escherichia coli H69 of 23S rRNA | 0.3 ± 0.1 µM | [5] |

| Inhibition of Translation (IC50) | In vitro E. coli S30 extract | 50 ± 9 nM | [14] |

| Staphylococcus aureus | 2.5 µg/mL | [11][12] |

| Organism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | K-12 | <8 | [15] |

| Clinical Isolates (Carbapenem-Resistant) | MIC50: 8, MIC90: 256 | [16] | |

| Swine Husbandry Isolates | 4-4 | [17] | |

| Staphylococcus aureus | Clinical Isolates (Atopic Dermatitis) | 42.6% resistant | [18] |

| UAMS-1 | 0.5 | [19] | |

| Pseudomonas aeruginosa | IID1130 | 4 | [20][21] |

| Ocular Surface Disease Isolates | MIC90: >32 | [22] |

Experimental Protocols

Ribosome Binding Assay (Filter Binding)

This assay measures the direct interaction of this compound with the ribosome.

-

Preparation of Ribosomes: Isolate 70S ribosomes from a prokaryotic strain (e.g., E. coli MRE600) through differential centrifugation.

-

Radiolabeling of this compound: Use [³H]-neomycin or a fluorescently labeled this compound derivative.

-

Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of labeled this compound in a suitable binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT) at 37°C for 30 minutes.

-

Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filter with cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity or fluorescence retained on the filter using a scintillation counter or fluorometer, respectively.

-

Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., Scatchard analysis).

In Vitro Translation Inhibition Assay

This assay assesses the effect of this compound on protein synthesis in a cell-free system.

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a prokaryotic strain (e.g., E. coli) containing all the necessary components for transcription and translation.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [³⁵S]-methionine if measuring protein synthesis directly), and an energy source (ATP, GTP).

-

Addition of this compound: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Quantification of Protein Synthesis:

-

Reporter Gene Assay: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Direct Measurement: Precipitate the newly synthesized proteins with trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration. The IC50 value (the concentration of this compound that inhibits protein synthesis by 50%) can be calculated from the dose-response curve.[23][24][25]

Ribosome Footprinting (Ribo-Seq)

This high-throughput sequencing technique provides a snapshot of all the ribosome positions on mRNA at a given moment, revealing how antibiotics affect translation globally.[2][26][27][28][29]

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with this compound for a short period.

-

Translation Arrest: Rapidly arrest translation, for example, by flash-freezing the cells in liquid nitrogen.

-

Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 20-30 nucleotides in length.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome positions. Analyze the data to identify changes in ribosome occupancy at specific codons or genes in the presence of this compound, revealing sites of ribosome stalling and changes in translation efficiency.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study them.

Caption: this compound's primary and secondary binding sites and its downstream effects.

Caption: Workflow for a ribosome binding assay.

Caption: Workflow for an in vitro translation inhibition assay.

Caption: Workflow for ribosome footprinting (Ribo-Seq).

Conclusion

This compound's mechanism of action in prokaryotes is a multifaceted process centered on its interaction with the ribosomal A-site. By inhibiting protein synthesis and promoting translational errors, it effectively disrupts essential cellular functions, leading to bacterial cell death. A comprehensive understanding of these molecular events, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of aminoglycoside antibiotics and for devising strategies to combat the growing threat of antibiotic resistance. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this critical area of antimicrobial research.

References

- 1. Interaction of this compound with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Declining susceptibility to this compound and polymyxin B of pathogens recovered in otitis externa clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomal Translocation: One Step Closer to the Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoglycoside activity observed on single pre-translocation ribosome complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the misreading induced by streptomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Defining the Molecular Forces That Determine the Impact of this compound on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 16. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neomycin Sulfate: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin sulfate is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae.[1] It is a mixture of the sulfate salts of this compound B and its stereoisomer this compound C, with this compound B being the major and most potent component. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biosynthetic pathway, and mechanism of action of this compound sulfate. Detailed experimental protocols for its analysis and characterization are also presented to support research and development activities.

Molecular Structure and Physicochemical Properties

This compound sulfate is a complex molecule with a multi-ring structure. Its chemical and physical properties are summarized in the tables below.

Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₄₆N₆O₁₃ · xH₂SO₄ | |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

| CAS Number | 1405-10-3 | |

| Molecular Weight (Free Base) | 614.64 g/mol |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellowish-white, hygroscopic powder | [2] |

| Melting Point | >250 °C (decomposes) | |

| Solubility | Very soluble in water, slightly soluble in ethanol (96%), practically insoluble in acetone. | |

| Specific Optical Rotation | +53.5° to +59.0° (dried substance) | |

| pH (50 g/L in H₂O at 20°C) | 5.0 - 7.5 |

Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process occurring in Streptomyces fradiae. The pathway involves a series of gene products encoded by the neo gene cluster. Key steps include the formation of the 2-deoxystreptamine (2-DOS) core, followed by glycosylation reactions and modifications. The pathway is regulated by several genes, including neoG and neoH, which act as regulatory genes.[3] The enzyme NeoN, a radical SAM-dependent epimerase, is responsible for the conversion of this compound C to the more active this compound B.[3]

References

The Discovery and Development of Neomycin: A Technical Guide

Abstract

Neomycin, a broad-spectrum aminoglycoside antibiotic, was a landmark discovery in the golden age of antibiotics. Isolated in 1949 by Selman Waksman and his student Hubert Lechevalier at Rutgers University, this discovery emerged from a systematic screening of soil actinomycetes.[1][2] this compound proved effective against a wide range of Gram-negative and some Gram-positive bacteria, including streptomycin-resistant strains of Mycobacterium tuberculosis.[1] This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of this compound, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for the isolation of the producing organism, Streptomyces fradiae, as well as the fermentation and purification processes for the antibiotic. Furthermore, this guide presents quantitative data on its antimicrobial activity and toxicity, and visualizes the key biological pathways related to its discovery and mechanism of action.

Historical Context and Discovery

The discovery of this compound occurred during a period of intense research into antimicrobial agents following the success of penicillin. Selman Waksman, a prominent soil microbiologist, pioneered a systematic approach to screening soil microorganisms for antibiotic production.[3] This methodical strategy, which involved isolating and testing thousands of actinomycetes, had previously led to the discovery of streptomycin in 1943, the first effective treatment for tuberculosis.

In 1949, Waksman and his graduate student, Hubert Lechevalier, isolated a new antibiotic from a strain of Streptomyces fradiae.[1] This new compound, which they named this compound, demonstrated a broad spectrum of activity against many Gram-negative bacteria and was also active against Gram-positive bacteria.[4] A significant finding was its effectiveness against bacteria that had developed resistance to streptomycin, highlighting its potential clinical importance.[1] The discovery was first announced in the journal Science in March 1949.[1]

Quantitative Data

Antimicrobial Spectrum

This compound exhibits a broad range of activity against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 8 | 256 | <8 |

| Staphylococcus aureus | 1.5 | 17.6 | 0.5 - >256 |

| Pseudomonas aeruginosa | - | - | 4 - >2048 |

| Klebsiella pneumoniae | 8 | 256 | - |

| Enterococcus faecalis | - | - | - |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 8 | 256 | - |

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[5][6][7][8]

Toxicity Data

This compound exhibits significant toxicity, particularly ototoxicity and nephrotoxicity, which has limited its systemic use. The following table presents acute toxicity data for this compound.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | >8,000 |

| Mouse | Intraperitoneal | 305 |

| Mouse | Subcutaneous | 190 |

| Rat | Subcutaneous | 200 |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Isolation of Streptomyces fradiae from Soil

The initial isolation of Streptomyces fradiae followed a general protocol for isolating actinomycetes from soil samples.

Materials:

-

Soil samples

-

Sterile water

-

Yeast-malt extract agar (ISP-2) plates

-

Sterile test tubes and pipettes

-

Incubator

Procedure:

-

Sample Preparation: Aseptically collect soil samples. Mix the soil thoroughly and pass it through a 2 mm sieve to remove large debris.

-

Pre-treatment: To reduce the number of non-spore-forming bacteria, heat the soil sample at 55°C for 5 minutes.

-

Serial Dilution: Suspend 1 gram of the pre-treated soil in 9 mL of sterile water to create a 10⁻¹ dilution. Perform a series of tenfold dilutions up to 10⁻⁴.

-

Plating: Aseptically spread 0.5 mL of the final dilution onto the surface of ISP-2 agar plates.

-

Incubation: Incubate the plates at 28-30°C for 7-9 days.

-

Isolation and Purification: Observe the plates for typical Streptomyces colonies, which are often small, round, opaque, and may be pigmented. Select individual colonies and subculture them onto fresh ISP-2 plates to obtain pure cultures.[9]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces fradiae. The composition of the fermentation medium is crucial for high yields.

Seed Culture Medium (g/L):

-

Soluble starch: 20

-

Tryptone soy broth: 20

-

Yeast extract: 3

-

CaCO₃: 3

-

K₂HPO₄: 1

-

MgSO₄·7H₂O: 0.025

-

Adjust pH to 7.2 before sterilization.[10]

Production Fermentation Medium (g/L):

-

Soluble starch: 70

-

Groundnut meal: 28

-

Yeast powder: 6

-

(NH₄)₂SO₄: 6

-

Glucose: 20

-

Corn steep liquor: 2.5

-

Trypsin: 9

-

Medium-temperature bean cake powder: 5

-

NaCl: 4.5

-

High-temperature amylase: 0.3

-

Na₂HPO₄: 0.4

-

CaCO₃: 4

-

Bean oil: 3

-

Adjust pH to 6.8-7.3 before sterilization.[11]

Procedure:

-

Inoculum Preparation: Inoculate a flask containing the seed culture medium with a spore suspension of S. fradiae. Incubate on a rotary shaker at 160 rpm and 30°C for 4 days.[10]

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture. Incubate in a fermenter with controlled aeration and agitation at 35°C for 7 days.[11]

Purification of this compound

The purification of this compound from the fermentation broth involves several steps to remove impurities and isolate the active compound.

Procedure:

-

Acidification and Filtration: Adjust the pH of the fermentation broth to 2.0 with sulfuric acid. Filter the acidified broth to remove the mycelia and other solids.

-

Adsorption: Neutralize the filtrate and add activated carbon to adsorb the this compound.

-

Elution: Elute the this compound from the activated carbon using an acidic solution.

-

Precipitation: Concentrate the eluate and precipitate the this compound by adding a solvent such as acetone.

-

Further Purification: The crude this compound can be further purified using ion-exchange chromatography. The this compound is adsorbed onto a cation exchange resin and then eluted with a dilute mineral acid.[12]

Visualizations

The Screening Process for Antibiotic Discovery

The discovery of this compound was a result of a systematic screening process for antibiotic-producing microorganisms from soil, a method championed by Selman Waksman.

References

- 1. This compound, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openalex.org [openalex.org]

- 3. This compound (Ref: USAF CB-19) [sitem.herts.ac.uk]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 6. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Optimization of Medium Composition for the Production of this compound by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US3154537A - this compound purification - Google Patents [patents.google.com]

G418 (Geneticin): An In-depth Technical Guide for Eukaryotic Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction to G418 (Geneticin)

G418, also known as Geneticin®, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1][2][3] Structurally similar to neomycin and gentamicin B1, G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][4] Its primary application in molecular biology is not as an antimicrobial agent, but as a powerful selective agent for eukaryotic cells.[1][5] Following transfection with a plasmid carrying a specific resistance gene, researchers can use G418 to selectively eliminate cells that have not successfully incorporated the genetic construct, thereby isolating and establishing stable cell lines.[5][6][7]

Mechanism of Action and Resistance

Inhibition of Protein Synthesis in Susceptible Cells

The cytotoxicity of G418 stems from its ability to disrupt protein synthesis at the ribosomal level. The primary target in eukaryotes is the 80S ribosome, which is responsible for translating messenger RNA (mRNA) into proteins.[1][5] G418 binds to the ribosome and physically obstructs the elongation phase of translation, halting the addition of new amino acids to the growing polypeptide chain.[1][4] This interference can also disrupt the ribosome's proofreading capabilities, leading to the synthesis of non-functional or truncated proteins.[1][8] The cumulative effect is a complete shutdown of protein synthesis, leading to metabolic collapse and cell death.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. G418 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. G418 Kill curve protocol [protocols.io]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. invivogen.com [invivogen.com]

The Biochemical Pathway of Neomycin Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, a broad-spectrum aminoglycoside antibiotic, has long been a valuable tool in combating bacterial infections. It functions by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis, which is crucial for bacterial survival[1][2]. However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. The predominant mechanism of resistance is the enzymatic inactivation of this compound by aminoglycoside-modifying enzymes (AMEs), specifically aminoglycoside phosphotransferases (APHs)[1][3]. This guide provides a detailed technical overview of the biochemical pathways of this compound resistance, focusing on the enzymatic mechanisms, kinetic parameters, and the genetic basis of this critical public health issue.

Core Mechanism: Enzymatic Inactivation by Aminoglycoside Phosphotransferases

The primary biochemical pathway of this compound resistance involves the phosphorylation of the antibiotic by APH enzymes. These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific hydroxyl group on the this compound molecule[2]. This modification sterically hinders the binding of this compound to its ribosomal target, rendering the antibiotic ineffective[2].

Several types of APH enzymes have been identified, with the APH(3') family being the most clinically significant for this compound resistance. Notably, APH(3')-Ia, APH(3')-IIa, and APH(3')-IIIa are frequently implicated in high-level resistance in both Gram-positive and Gram-negative bacteria[3][4][5]. These enzymes specifically phosphorylate the 3'-hydroxyl group of the amino sugar ring of this compound.

The general reaction catalyzed by APH(3') enzymes is as follows:

This compound + ATP → 3'-Phospho-neomycin + ADP

The genes encoding these resistance enzymes, such as aph(3')-Ia and aph(3')-Ib, are often located on mobile genetic elements like plasmids and transposons. This facilitates their horizontal transfer between different bacterial species, contributing to the rapid dissemination of this compound resistance[3].

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to the enzymatic activity of APH enzymes against this compound and the resulting impact on bacterial susceptibility.

Table 1: Kinetic Parameters of Aminoglycoside Phosphotransferases (APH) with this compound

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| APH(3')-IIIa | Low µM range | 1 - 4 | - | [4] |

| APH(3')-Id | - | - | (1.73 ± 0.20) x 105 | [6] |

Note: Specific Km and kcat values for APH(3')-IIIa with this compound were not explicitly stated in the provided search results, but were described as being in the "low micromolar range" and "1-4 s-1" respectively.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Resistance Gene | This compound MIC (µg/mL) | Fold Increase in MIC | Source(s) |

| E. coli K-12 | None (Susceptible) | <8 | - | [7] |

| E. coli expressing aph(3')-Id | aph(3')-Id | - | 16 | [6] |

| Lactococcus lactis transformant | Plasmid-borne resistance | 32 | - | [8] |

| Clinical E. coli isolates | aph(3')-Ia or aph(3')-Ib | 64 to ≥4,096 | - | [3] |

| E. coli JM83 expressing AAC(6')-Im | AAC(6')-Im | 8-fold increase | 8 | [9] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biochemical pathway of this compound inactivation and a general workflow for studying this compound resistance.

Caption: Enzymatic inactivation of this compound by aminoglycoside phosphotransferase (APH).

Caption: Experimental workflow for investigating this compound resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method. This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., water) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the bacterial strain of interest overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Aminoglycoside Phosphotransferase (APH) Activity Assay

Method: Coupled enzyme assay. This spectrophotometric assay measures the production of ADP, a product of the APH-catalyzed phosphorylation reaction. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl2

-

40 mM KCl

-

0.3 mM NADH

-

3.5 mM phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix

-

Varying concentrations of this compound

-

-

Enzyme Preparation: Purify the recombinant APH enzyme to be assayed. Determine its concentration using a standard protein quantification method (e.g., Bradford assay).

-

Assay Initiation and Measurement:

-

Add the purified APH enzyme to the reaction mixture in a 96-well UV-transparent plate.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Use this data to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Purification of Recombinant APH(3')-IIIa

Method: Affinity chromatography. This protocol describes the purification of a His-tagged recombinant APH(3')-IIIa enzyme expressed in E. coli.

Protocol:

-

Expression of Recombinant Protein: Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged aph(3')-IIIa gene. Induce protein expression with IPTG and grow the culture overnight.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

-

Clarification of Lysate: Centrifuge the cell lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His-tagged APH(3')-IIIa.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer.

-

Load the clarified lysate onto the column. The His-tagged protein will bind to the nickel resin.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged APH(3')-IIIa from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

-

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the imidazole. Store the purified enzyme at -80°C.

Conclusion

The enzymatic modification of this compound by aminoglycoside phosphotransferases is the cornerstone of bacterial resistance to this important antibiotic. A thorough understanding of the biochemical pathways, including the kinetic properties of the resistance enzymes and the genetic basis of their dissemination, is crucial for the development of novel strategies to combat this growing threat. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working to overcome this compound resistance and preserve the utility of aminoglycoside antibiotics in clinical practice. The continued investigation into the structure and function of these resistance enzymes will be paramount in the design of next-generation antibiotics or inhibitors that can evade or counteract these resistance mechanisms.

References

- 1. card.mcmaster.ca [card.mcmaster.ca]

- 2. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 3. Genetic background of this compound resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad spectrum aminoglycoside phosphotransferase type III from Enterococcus: overexpression, purification, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of aminoglycoside 3'-phosphotransferase type IIa and kinetic comparison with a new mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]

- 7. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Understanding G418 Selection: A Technical Guide for Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

The generation of stable cell lines is a fundamental technique in modern biological research and a critical step in the development of biotherapeutics. This process involves introducing a gene of interest into a host cell line, followed by a selection process to isolate cells that have permanently integrated the gene. One of the most prevalent methods for this selection relies on the aminoglycoside antibiotic, G418. This in-depth technical guide explores the core principles of G418 selection, provides detailed experimental protocols, and presents key data for practical application in the laboratory.

The Core Principle: Toxicity and Resistance

G418, also known as Geneticin, is a potent antibiotic that inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of polypeptide synthesis and ultimately leads to cell death.[1][2]

The basis for G418 selection lies in the co-transfection of mammalian cells with a plasmid containing the gene of interest alongside a selectable marker gene, most commonly the neomycin resistance gene (neo).[1][3] This gene, originally isolated from the transposon Tn5 found in Escherichia coli K12, encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II or NPTII).[4][5]

This enzyme confers resistance to G418 by catalyzing the transfer of a phosphate group from ATP to the antibiotic, a process known as phosphorylation.[1][4][6] This modification prevents G418 from binding to the ribosome, thereby neutralizing its toxic effects.[1] Consequently, only the cells that have successfully integrated the plasmid containing both the gene of interest and the neo gene into their genome will survive and proliferate in a culture medium containing G418.[1] This allows for the selection and isolation of a stable cell line that expresses the desired gene.[1][7]

Key Considerations Before Starting

-

Cell Line Sensitivity: The optimal concentration of G418 for selection varies significantly among different cell lines.[8] It is therefore crucial to determine the minimum concentration that effectively kills non-transfected cells by performing a kill curve experiment.[3][8]

-

Plasmid Design: For efficient selection, it is recommended that both the gene of interest and the neo resistance gene are on the same plasmid.[8][9] If co-transfection of two separate plasmids is performed, a higher ratio of the gene of interest plasmid to the selection plasmid (e.g., 5:1 or 10:1) is advisable.[8]

-

G418 Potency: The activity of G418 can vary between different lots and manufacturers.[8] It is essential to perform a new kill curve for each new batch of G418 to ensure consistent and effective selection.[3][8]

Quantitative Data Summary

The following tables provide a summary of typical G418 concentrations for common cell lines and an example of a kill curve dataset.

Table 1: Recommended G418 Concentrations for Selection of Common Mammalian Cell Lines

| Cell Line | Typical G418 Selection Concentration (µg/mL) | Typical G418 Maintenance Concentration (µg/mL) |

| HEK293 | 400 - 800 | 200 |

| HeLa | 400 - 1000 | 200[1][9] |

| CHO | 400 - 1000 | 200 |

Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions.[1]

Table 2: Example G418 Kill Curve Data for a Hypothetical Mammalian Cell Line

| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |

| 0 (Control) | 100 | 100 | 100 | 100 | 100 |

| 100 | 80 | 60 | 40 | 20 | 5 |

| 200 | 60 | 30 | 10 | 0 | 0 |

| 400 | 40 | 10 | 0 | 0 | 0 |

| 600 | 20 | 0 | 0 | 0 | 0 |

| 800 | 5 | 0 | 0 | 0 | 0 |

| 1000 | 0 | 0 | 0 | 0 | 0 |

In this example, a concentration of 400 µg/mL could be chosen for selection, as it is the lowest concentration that effectively kills all non-resistant cells within 7 days.[1]

Experimental Protocols

Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)

A critical first step in G418 selection is to determine the minimum concentration of the antibiotic that is lethal to the parental (non-transfected) cell line.[1] This is achieved by performing a kill curve experiment.[1]

Methodology:

-

Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[1][3]

-

G418 Dilutions: Prepare a series of G418 dilutions in a complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[1][3]

-

Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[1][8]

-

Incubation and Observation: Incubate the plate under standard cell culture conditions.[1] Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[8] Refresh the selective medium every 3-4 days.[3]

-

Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[1][3]

Protocol 2: Generation of a Stable Cell Line

Once the optimal G418 concentration is determined, you can proceed with generating the stable cell line.[1]

Methodology:

-

Transfection: Transfect the parental cells with a plasmid vector containing your gene of interest and the this compound resistance gene (neo). Use a transfection method that is optimized for your cell line.[1][9]

-

Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[1][10]

-

Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418.[1][8]

-

Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[1] Most non-transfected cells will die within 7 to 14 days.[11]

-

Isolation of Resistant Colonies: Once distinct colonies of resistant cells are visible, they can be isolated. This can be done by picking individual colonies using a sterile pipette tip and transferring them to separate wells of a new plate for expansion.[8]

-

Expansion and Verification: Expand the isolated clones and verify the expression of the gene of interest using methods such as Western blotting or RT-qPCR.[8][12]

Visualizing the Process and Mechanism

To further clarify the G418 selection process, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism of resistance.

Caption: Workflow for generating stable mammalian cell lines using G418 selection.

Caption: Mechanism of G418 toxicity and resistance conferred by the NPTII enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. abo.com.pl [abo.com.pl]

- 4. Néomycine phosphotransférase — Wikipédia [fr.wikipedia.org]

- 5. geneticsmr.org [geneticsmr.org]

- 6. Direct introduction of this compound phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G418 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. knowledge.lonza.com [knowledge.lonza.com]

- 11. G418 Kill curve protocol [protocols.io]

- 12. usbio.net [usbio.net]

The Core Mechanism of Neomycin's Impact on Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal effects primarily by disrupting protein synthesis in susceptible bacteria.[1][2][3][4] This is achieved through high-affinity binding to a specific site on the bacterial ribosome, leading to a cascade of events including mRNA misreading, inhibition of translocation, and ultimately, the production of nonfunctional or toxic proteins that result in cell death.[1][5][6] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and their functional consequences.

The Primary Target: The Bacterial Ribosome

This compound's journey to inhibit protein synthesis begins upon its entry into the bacterial cell, a process facilitated by both passive diffusion and active transport.[1] Once inside, its primary target is the bacterial 30S ribosomal subunit.[1][3][7]

High-Affinity Binding to the 16S rRNA A-Site

Specifically, this compound binds to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S subunit.[1][6][8] This binding pocket is located in a region known as helix 44 (h44).[6] The interaction is highly specific, with rings I and II of the this compound molecule being the minimum motif required for specific binding.[8][9] The binding of this compound induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from helix 44.[6] This altered conformation mimics the state normally seen only when a correct (cognate) tRNA-mRNA complex is formed, effectively locking the A-site into an "on" state.[6]

In addition to the primary A-site (h44) interaction, studies have revealed a second binding site for this compound on the large ribosomal subunit (50S) at helix 69 (H69) of the 23S rRNA.[10] Binding at this secondary site is implicated in the allosteric control of ribosome dynamics, affecting translocation and ribosome recycling.[10][11]

Caption: this compound's pathway from cell entry to its primary and secondary ribosomal binding sites.

Functional Consequences of this compound Binding

The binding of this compound to the ribosome triggers several downstream events that collectively halt protein synthesis and lead to cell death.

Induction of mRNA Codon Misreading

The conformational change induced by this compound at the A-site is the primary cause of genetic code misreading.[1][6] By stabilizing the flipped-out conformation of bases A1492 and A1493, this compound lowers the accuracy of the decoding process.[6] This allows near-cognate aminoacyl-tRNAs (tRNAs with a single mismatch in their anticodon) to be accepted into the A-site at significantly higher rates.[10][12] The result is the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant, nonfunctional, or potentially toxic proteins.[1][5] In a poly(U)-programmed translation system, for example, this compound stimulates the misincorporation of amino acids like tyrosine and serine.[13]

Inhibition of Translocation and Ribosome Recycling

Beyond causing misreading, this compound also physically inhibits the translocation step of elongation.[1][6] Translocation is the process where the ribosome moves one codon down the mRNA, which is essential for reading the next codon. This compound's binding, particularly at the secondary H69 site, can allosterically control ribosome dynamics and inhibit this movement.[10] This stalls protein synthesis.[1] Furthermore, this compound has been shown to inhibit ribosome recycling, the process mediated by Ribosome Recycling Factor (RRF) and Elongation Factor G (EF-G) that separates the ribosomal subunits after a protein is synthesized, making them available for new rounds of translation.[10][11]

Inhibition of Ribosome Assembly

Some evidence suggests that this compound can also interfere with the biogenesis of the ribosome itself. In Staphylococcus aureus, this compound was shown to inhibit the formation of the 30S ribosomal subunit.[14][15] This provides another mechanism by which the antibiotic can deplete the cell's capacity for protein synthesis.

Caption: Logical flow from this compound binding to its multiple disruptive effects and cell death.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound can be quantified through several key metrics, including the 50% inhibitory concentration (IC50) for protein synthesis and the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth.

Table 1: IC50 Values for this compound

This table summarizes the concentration of this compound required to inhibit specific biological processes by 50%.

| Parameter Measured | Organism / System | IC50 Value | Reference |

| Protein Synthesis Inhibition | Staphylococcus aureus | 2.5 µg/mL | [14] |

| 30S Subunit Formation | Staphylococcus aureus | 2.5 µg/mL | [14] |

| Viable Cell Number Reduction | Staphylococcus aureus | 2.0 µg/mL | [14][15] |

| In Vitro Translation Inhibition | E. coli cell-free system | 50 ± 9 nM | [16] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

This table presents the MIC of this compound against various bacterial species, defined as the lowest drug concentration that completely inhibits visible growth.[6][17][18]

| Organism | Strain | MIC Value / Range | Reference |

| Escherichia coli | General | <8 mg/L | [19] |

| Salmonella spp. | (Isolates from broilers) | MIC50: 8 µg/mL | [20] |

| Salmonella spp. | (Isolates from broilers) | MIC90: 16 µg/mL | [20] |

| Mycobacterium smegmatis | Wild-type ΔrrnB | ~1 µg/mL (estimated) | [6] |

Key Experimental Protocols

The following protocols are foundational for studying the effects of this compound on bacterial protein synthesis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit bacterial growth in vitro.[17][21]

-

Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable sterile solvent (e.g., water).

-

Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Luria-Bertani broth).[6][16] The final concentration range should be broad enough to encompass the expected MIC (e.g., 0.25 to 1024 µg/ml).[6]

-

Inoculum Preparation: Grow a culture of the target bacteria to the logarithmic phase. Dilute the culture to a standardized concentration (e.g., an optical density at 600 nm of 0.025).[6]

-

Inoculation: Add a fixed volume of the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.[16][18]

-

Data Analysis: The MIC is defined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[6][17]

Protocol: In Vitro Translation Inhibition Assay

This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.[22]

-

System Preparation: Utilize a commercial in vitro translation kit (e.g., PURExpress®), which contains all necessary components like ribosomes, tRNAs, and energy sources, but lacks a DNA or mRNA template.[23][24]

-

Template and Reporter: Use a plasmid DNA or mRNA template encoding a reporter protein (e.g., SNAPf, Luciferase, or GFP).[23] For real-time assays, include a quenched fluorogenic substrate that becomes fluorescent upon reaction with the synthesized reporter protein.[23]

-

Reaction Setup: In a microplate, set up reaction mixtures containing the cell-free system, the template, the reporter substrate, and varying concentrations of this compound.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a set period (e.g., 2-3 hours).[23][24]

-

Measurement: Monitor the synthesis of the reporter protein over time by measuring fluorescence or luminescence.

-

Data Analysis: Plot the rate of protein synthesis against the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[23]

Protocol: Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of active translation. It can reveal how this compound affects ribosome occupancy on different mRNAs.[25][26]

Caption: High-level workflow for a ribosome profiling (Ribo-seq) experiment.

-

Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat one culture with a sub-lethal concentration of this compound, leaving another as a control.

-

Harvesting and Lysis: Rapidly arrest translation by flash-freezing the entire culture in liquid nitrogen to prevent artifacts.[25][27] Lyse the frozen cells mechanically (e.g., using a freezer mill).[25]

-

Nuclease Footprinting: Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.[26][28]

-

Monosome Isolation: Isolate the 70S monosome-mRNA complexes, which now contain only the ribosome-protected mRNA fragments (RPFs or "footprints"), typically via sucrose gradient ultracentrifugation.[28]

-

RPF Purification: Dissociate the ribosomes and purify the RPFs, which are typically ~28-30 nucleotides in length.

-

Library Preparation:

-

Ligate adaptors to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library via PCR.

-

-

Sequencing and Analysis: Sequence the prepared library using a high-throughput sequencer. Align the resulting reads to the bacterial genome to determine the precise location and density of ribosomes on every transcript, revealing changes in translation patterns caused by this compound.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 8. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA. | Semantic Scholar [semanticscholar.org]

- 9. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric control of the ribosome by small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Learn: Structural Biology Highlights: Antibiotics and Ribosome Function [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the misreading induced by streptomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. litfl.com [litfl.com]

- 18. idstewardship.com [idstewardship.com]

- 19. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 20. mdpi.com [mdpi.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neb.com [neb.com]

- 25. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Ribosome profiling: a powerful tool in oncological research - PMC [pmc.ncbi.nlm.nih.gov]

The 30S Ribosomal Subunit: A Critical Hub for Neomycin Binding and Antibacterial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 30S ribosomal subunit is a cornerstone of bacterial protein synthesis and a primary target for a significant class of antibiotics, the aminoglycosides, which includes neomycin. This technical guide provides a comprehensive examination of the molecular interactions between this compound and the 30S subunit, detailing the structural basis of this binding and its profound impact on translational fidelity. We will explore the key role of the 16S ribosomal RNA (rRNA) as the primary binding site, the mechanism of this compound-induced misreading of the genetic code, and the consequent inhibition of protein synthesis. This guide consolidates quantitative data on this compound's activity, presents detailed protocols for key experimental assays, and utilizes visualizations to elucidate the complex molecular pathways involved. Understanding these intricate interactions is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.

Introduction: The 30S Subunit as a Prime Antibiotic Target

The bacterial ribosome, a complex molecular machine composed of a small (30S) and a large (50S) subunit, is responsible for translating messenger RNA (mRNA) into proteins. The 30S subunit plays a crucial role in the initiation of translation and the decoding of the genetic code. Its fidelity is essential for bacterial viability, making it an attractive target for antibiotics.

This compound, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by binding to the 30S ribosomal subunit.[1][2] This interaction disrupts the normal process of protein synthesis, leading to the production of nonfunctional or toxic proteins and ultimately, cell death.[2][3] this compound's efficacy is primarily directed against Gram-negative bacteria.[1]

This guide will delve into the specifics of the this compound-30S subunit interaction, providing a technical resource for researchers in microbiology, structural biology, and drug development.

The Molecular Basis of this compound Binding to the 30S Subunit

The primary binding site for this compound on the 30S ribosomal subunit is a highly conserved region of the 16S rRNA, specifically within the aminoacyl-tRNA (A-site) decoding center.[4][5] This site is a critical functional hub where the ribosome ensures the correct pairing between the mRNA codon and the tRNA anticodon.

This compound, a polycationic molecule, interacts with the negatively charged phosphate backbone of the rRNA. The binding is characterized by specific hydrogen bonds between the amino groups of this compound and the bases of the 16S rRNA. Key nucleotides involved in this interaction include those within helix 44 of the 16S rRNA.[6][7] The neamine core of this compound, consisting of rings I and II, is sufficient for specific binding to the A-site.[5][8] Additional sugar rings present in the full this compound molecule contribute to a higher binding affinity.[6]

Upon binding, this compound induces a conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions within helix 44.[6][7] This flipped-out conformation mimics the state of the ribosome when a cognate tRNA is bound, effectively locking the A-site in a "closed" conformation that is permissive for tRNA binding, even in the absence of a correct codon-anticodon match.[6] This structural alteration is the root cause of this compound's detrimental effects on translation.

Mechanism of Action: How this compound Disrupts Protein Synthesis

This compound's interaction with the 30S subunit disrupts protein synthesis through two primary mechanisms:

-

Induction of Codon Misreading: By stabilizing the "closed" conformation of the A-site, this compound significantly lowers the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins.[2][3]

-

Inhibition of Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2][5] This further stalls protein synthesis.

Beyond its direct impact on translation, this compound has also been shown to interfere with the assembly of the 30S ribosomal subunit, adding another layer to its antibacterial activity.[9][10]

Quantitative Analysis of this compound's Activity

The following tables summarize key quantitative data related to the interaction of this compound with the ribosome and its inhibitory effects.

| Parameter | Organism/System | Value | Reference |

| IC50 for Translation Inhibition | E. coli | 3.6 µg/ml | [9] |

| IC50 for Translation Inhibition | E. coli S30 extract | 50 ± 9 nM | [4] |

| MIC | E. coli | 15 µg/ml | [9] |

| Dissociation Constant (Kd) for H69 of 23S rRNA | E. coli | 0.3 ± 0.1 µM | [11] |

Table 1: Quantitative data on the inhibitory and binding activities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the 30S ribosomal subunit.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Mueller-Hinton Broth (MHB)